N-[4-(propan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[4-(propan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzamide core with a tetrazole ring and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The tetrazole intermediate is then coupled with 4-(propan-2-yl)phenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Final Amidation: The resulting intermediate is then subjected to amidation with 2-aminobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The isopropyl group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group can yield a hydroxylated derivative, while nitration of the aromatic ring can introduce a nitro group.
Scientific Research Applications
N-[4-(propan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism by which N-[4-(propan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenesis activities.
N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: Used in various biological studies.
Uniqueness
N-[4-(propan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both a tetrazole ring and an isopropyl-substituted phenyl group, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12(2)13-7-9-14(10-8-13)19-17(23)15-5-3-4-6-16(15)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWXOFRAUPVKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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